6-Chloro-1-(phenylsulfonyl)-1H-indole
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Chloro-1-(phenylsulfonyl)-1H-indole is characterized by the presence of a chlorine atom, a phenylsulfonyl group, and an indole ring . The exact structure can be determined using various spectroscopic techniques, but specific details are not available in the current literature.Scientific Research Applications
Synthesis of Sulfonamide Derivatives : Janosik et al. (2006) developed a protocol for the synthesis of 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides, which can be easily converted to various sulfonamide derivatives. This method allows for the efficient and selective removal of phenylsulfonyl or tosyl groups under mild conditions (Janosik et al., 2006).
Nucleophilic Addition to Indole Core : Gribble et al. (2010) described bis(phenylsulfonyl)-1H-indole as an electron-deficient indole undergoing nucleophilic attack at C-3, resulting in the production of 3-substituted 2-(phenylsulfonyl)-1H-indoles (Gribble et al., 2010).
Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate : Gribble and Conway (1990) synthesized 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate, a potentially useful intermediate, using magnesium monoperphthalate in refluxing acetic acid (Gribble & Conway, 1990).
Crystal Structures and DFT Calculations : Mannes et al. (2017) synthesized new derivatives of 1-(phenylsulfonyl)indole and determined their structures using X-ray crystallography. They also performed density functional theory (DFT) and molecular orbital calculations (Mannes et al., 2017).
Biological Evaluation as 5-HT6R Ligands : Nirogi et al. (2016) designed and synthesized derivatives of 1-(phenylsulfonyl)-1H-indole as ligands for the 5-HT6 receptor, showing potential in the treatment of cognitive disorders (Nirogi et al., 2016).
Synthesis of 4-(Phenylsulfonyl)-4H-furo[3,4-b]indoles : Gribble et al. (2002) prepared 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, an indole-2,3-quinodimethane synthetic analogue, demonstrating its potential for synthesizing C-3 derivatives (Gribble et al., 2002).
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-chloroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYMLNDUYIJTKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333460 | |
Record name | 6-Chloro-1-phenylsulfonylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231295-53-7 | |
Record name | 6-Chloro-1-phenylsulfonylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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